

# Monomethyl Phosphate: A Technical Guide to its Classification, Properties, and Biological Significance

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## Compound of Interest

Compound Name: Monomethyl phosphate

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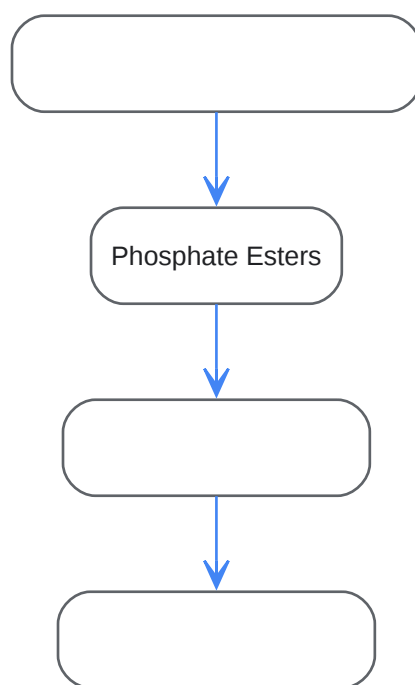
For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Monomethyl phosphate** (MMP), a monoalkyl ester of phosphoric acid, represents a fundamental structural motif within the vast class of organophosphate compounds. While structurally simple, it plays multifaceted roles in biological systems, acting as a metabolite, a phosphoantigen, and a crucial component in the study of organophosphate chemistry. This technical guide provides an in-depth analysis of **monomethyl phosphate**, including its classification, physicochemical properties, synthesis and analysis protocols, and its significant role in immunology, particularly in the activation of Vy9Vδ2 T cells. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are engaged with organophosphate chemistry and its biological implications.

## Classification of Monomethyl Phosphate

**Monomethyl phosphate** is classified as a monoalkyl phosphate, which is a subclass of phosphate esters.[1] Phosphate esters, in turn, belong to the broader category of organophosphorus compounds.[2] The classification hierarchy can be visualized as follows:



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**Figure 1:** Hierarchical classification of **monomethyl phosphate**.

Organophosphorus compounds are organic compounds containing at least one carbon-phosphorus bond or a phosphorus atom linked to an organic moiety.[3] Phosphate esters are a significant group within this class, characterized by a central phosphorus atom double-bonded to one oxygen atom and single-bonded to three other oxygen atoms, each of which can be bonded to an organic group.[2] **Monomethyl phosphate** is the simplest monoalkyl phosphate, with one methyl group esterified to the phosphate core.[1]

## Physicochemical and Toxicological Properties

A thorough understanding of the physicochemical properties of **monomethyl phosphate** is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

Property	Value	Reference(s)
Molecular Formula	CH <sub>5</sub> O <sub>4</sub> P	[4]
Molecular Weight	112.02 g/mol	[4]
CAS Number	812-00-0	[4]
Appearance	Clear, very light amber liquid	[4]
Density	1.42 g/cm <sup>3</sup> at 25 °C (77 °F)	[4][5]
Solubility in Water	≥ 100 mg/mL at 21 °C (70 °F)	[4][5]
pKa	1.81 (predicted)	[1]
Flash Point	> 104 °C (> 220 °F)	[4][5]
Acute Toxicity (Oral)	LD50 > 5000 mg/kg bw/day (in rats, for dimethyl methylphosphonate)	[6]
Acute Toxicity (Dermal)	LD50 > 2000 mg/kg bw/day (in rats and rabbits, for dimethyl methylphosphonate)	[6]

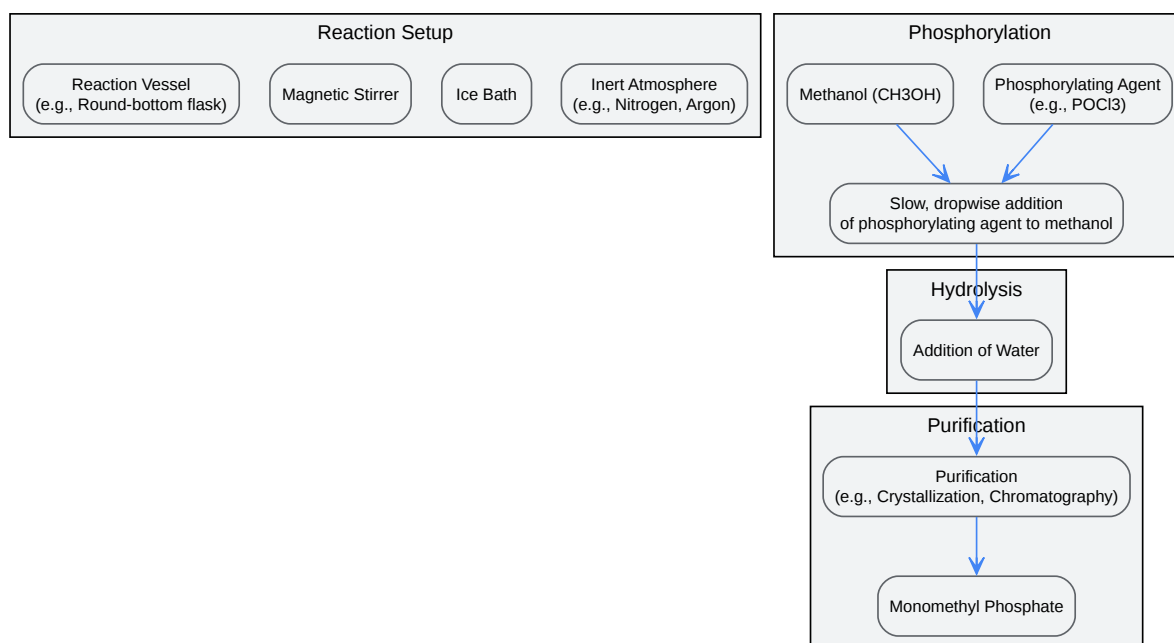
Note on Toxicity Data: Specific acute toxicity data (LD50) for **monomethyl phosphate** is not readily available. The provided data is for a related compound, dimethyl methylphosphonate, and should be considered indicative rather than absolute for **monomethyl phosphate**.

**Monomethyl phosphate** is classified as corrosive and can cause severe skin burns and eye damage.[4][7]

## Experimental Protocols

### Synthesis of Monomethyl Phosphate

Several methods can be employed for the synthesis of **monomethyl phosphate**. A generalized protocol based on the phosphorylation of methanol is described below. This method offers good control over reaction conditions and can yield a high-purity product.[8]



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**Figure 2:** Generalized workflow for the synthesis of **monomethyl phosphate**.

#### Methodology:

- **Reaction Setup:** A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for inert gas is placed in an ice bath. Anhydrous methanol is added to the flask.
- **Phosphorylation:** A phosphorylating agent, such as phosphorus oxychloride ( $\text{POCl}_3$ ), is added dropwise to the cooled and stirred methanol under an inert atmosphere.[8] The temperature should be carefully controlled to prevent side reactions.

- **Hydrolysis:** After the addition is complete, the reaction mixture is stirred for a specified period. Subsequently, water is carefully added to hydrolyze the intermediate product.
- **Work-up and Purification:** The reaction mixture is then subjected to a work-up procedure, which may involve neutralization and extraction. The crude product is purified using techniques such as crystallization or column chromatography to yield pure **monomethyl phosphate**.

Alternative synthesis routes include the direct methylation of phosphoric acid using a methylating agent like dimethyl sulfate under basic conditions.<sup>[8]</sup>

## Analysis of Monomethyl Phosphate by HPLC

High-Performance Liquid Chromatography (HPLC) is a common analytical technique for the separation and quantification of **monomethyl phosphate**. A reverse-phase HPLC method is typically employed.<sup>[9][10]</sup>

### Methodology:

- **Sample Preparation:** The sample containing **monomethyl phosphate** is dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.22 µm syringe filter before injection.
- **Chromatographic Conditions:**
  - **Column:** A C18 reverse-phase column is commonly used.
  - **Mobile Phase:** A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer or formic acid for MS compatibility) is used.<sup>[9][10]</sup> The exact composition can be optimized for specific separation needs.
  - **Flow Rate:** A typical flow rate is around 1.0 mL/min.
  - **Detection:** UV detection is often used, typically around 210 nm, as **monomethyl phosphate** has a weak chromophore. For higher sensitivity and specificity, Mass Spectrometry (MS) detection can be employed.<sup>[9]</sup>

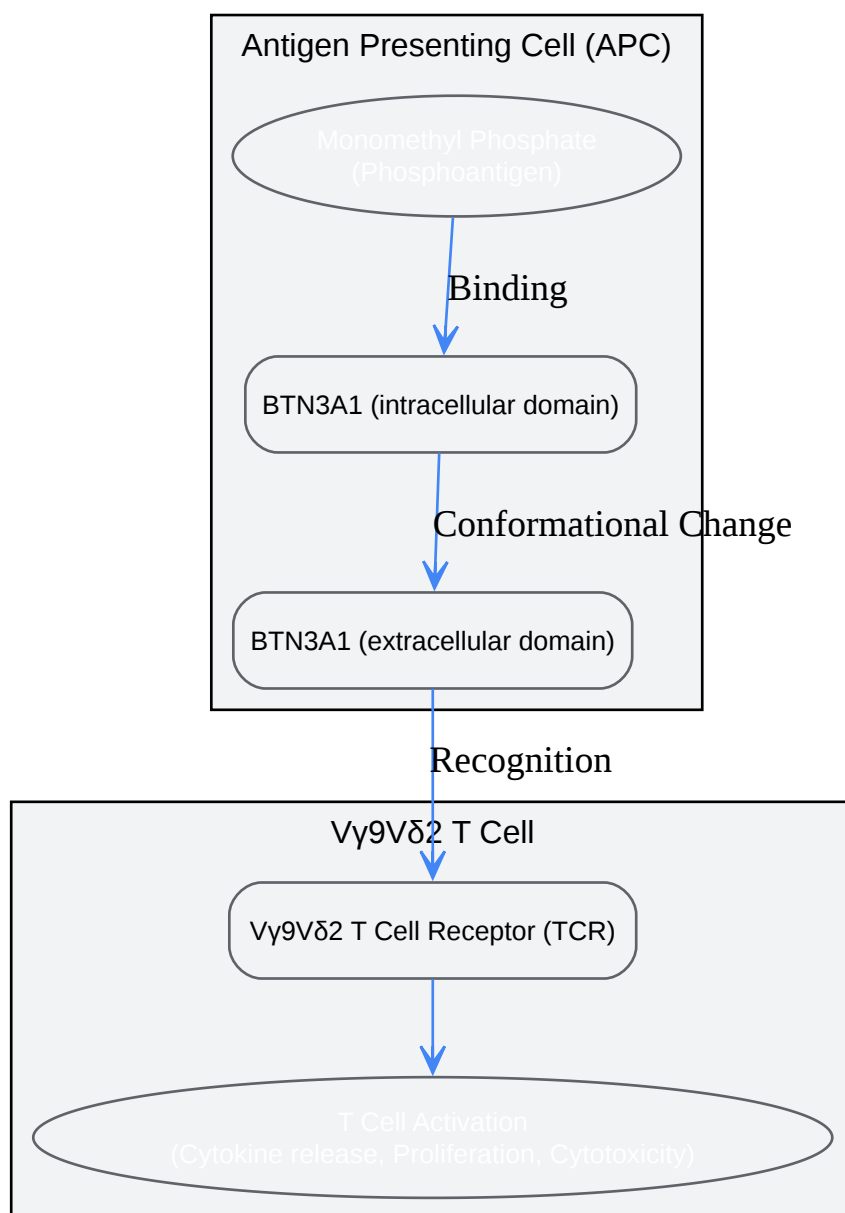
- **Data Analysis:** The retention time and peak area of **monomethyl phosphate** are compared to those of a known standard for identification and quantification.

It is important to note that phosphate-containing compounds can exhibit peak tailing due to interactions with stainless steel components in standard HPLC systems. The use of bio-inert systems with PEEK tubing and flow cells is recommended for improved peak shape and reproducibility.

## Biological Significance: Role as a Phosphoantigen

**Monomethyl phosphate** is recognized as a phosphoantigen, a class of small, non-peptidic molecules that can activate a specific subset of T cells known as V $\gamma$ 9V $\delta$ 2 T cells.<sup>[4][7]</sup> This activation is a key component of the innate immune response to certain microbial infections and transformed cells.

The activation of V $\gamma$ 9V $\delta$ 2 T cells by phosphoantigens is a complex process that involves the butyrophilin 3A1 (BTN3A1) molecule expressed on antigen-presenting cells.<sup>[4]</sup> The current model suggests an "inside-out" signaling mechanism.



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**Figure 3:** Simplified signaling pathway for Vy9Vδ2 T cell activation by **monomethyl phosphate**.

**Mechanism of Activation:**

- **Internalization and Binding:** Exogenous phosphoantigens like **monomethyl phosphate** are internalized by antigen-presenting cells. Inside the cell, they bind to the intracellular B30.2 domain of the BTN3A1 molecule.[4]

- **Conformational Change:** This binding event induces a conformational change in the BTN3A1 protein, which is transmitted to its extracellular domain.[4]
- **TCR Recognition:** The altered conformation of the extracellular domain of BTN3A1 is then recognized by the Vy9Vδ2 T cell receptor (TCR).[4][9]
- **T Cell Activation:** This recognition triggers the activation of the Vy9Vδ2 T cell, leading to a cascade of downstream events including cytokine production (e.g., IFN-γ, TNF-α), proliferation, and cytotoxic activity against target cells.[1]

The ability of phosphoantigens to stimulate a potent anti-tumor and anti-microbial immune response has made them attractive targets for the development of novel immunotherapies.

## Conclusion

**Monomethyl phosphate**, despite its simple structure, is a compound of significant interest in the fields of chemistry and biology. Its classification as a monoalkyl phosphate provides a framework for understanding its chemical behavior. The availability of well-defined synthesis and analytical protocols is crucial for its use in research. Most notably, its role as a phosphoantigen highlights its potential in the development of novel immunotherapeutic strategies. This technical guide provides a consolidated resource for professionals working with or interested in the multifaceted nature of **monomethyl phosphate**. Further research into its specific toxicological profile and detailed metabolic pathways will continue to enhance our understanding and application of this fundamental organophosphate molecule.

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